molecular formula C8H7F4NO2S B15309102 [2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide

[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B15309102
M. Wt: 257.21 g/mol
InChI Key: XIYYWTYJGUWKHR-UHFFFAOYSA-N
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Description

[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, along with a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-6-(trifluoromethyl)phenyl isocyanate with methanesulfonamide under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 0°C to 20°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of [2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, sulfonamides, and coupled aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, [2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique electronic properties make it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features are explored for the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of [2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance its binding affinity and selectivity, leading to the modulation of biological pathways. The methanesulfonamide group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-Fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the presence of both the fluorine and trifluoromethyl groups on the phenyl ring, along with the methanesulfonamide group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C8H7F4NO2S

Molecular Weight

257.21 g/mol

IUPAC Name

[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C8H7F4NO2S/c9-7-3-1-2-6(8(10,11)12)5(7)4-16(13,14)15/h1-3H,4H2,(H2,13,14,15)

InChI Key

XIYYWTYJGUWKHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CS(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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